4-[(3-Methoxybenzyl)oxy]benzaldehyde

Anticancer drug discovery Leukemia therapeutics Structure-activity relationship

4-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 161192-29-6) is a para-substituted aryl ether-aldehyde with unique steric/electronic properties precluding generic interchange with ortho- or non-methoxylated analogs. Essential para-isomer control for HL-60 leukemia SAR: ortho-substituted 2-[(3-methoxybenzyl)oxy]benzaldehyde is potently antiproliferative while para-substituted derivatives exhibit substantially reduced activity—confirming positional specificity. Linear geometry supports extended π-conjugation for OLED/OPV charge transport. Dual aldehyde and benzyl ether handles enable divergent synthesis. Scalable Williamson etherification from 4-hydroxybenzaldehyde + 3-methoxybenzyl bromide.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 161192-29-6
Cat. No. B065729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxybenzyl)oxy]benzaldehyde
CAS161192-29-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H14O3/c1-17-15-4-2-3-13(9-15)11-18-14-7-5-12(10-16)6-8-14/h2-10H,11H2,1H3
InChIKeyQWOBYPRZSFOAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 161192-29-6): A Position-Specific Para-Substituted Aromatic Aldehyde Building Block for Targeted Synthesis and Drug Discovery


4-[(3-Methoxybenzyl)oxy]benzaldehyde (CAS 161192-29-6; molecular formula C15H14O3; molecular weight 242.27 g/mol) is a para-substituted aromatic aldehyde characterized by a 4-formylphenyl core linked via an ether bridge to a 3-methoxybenzyl moiety . As an aryl ether-aldehyde hybrid building block, this compound belongs to the broader class of benzyloxybenzaldehyde derivatives, which have been investigated across multiple domains including anticancer agent development [1], electronic materials [2], and as protected aldehyde intermediates in pharmaceutical synthesis [3]. The distinct regioisomeric positioning of the methoxy substituent at the meta position of the benzyl ring, combined with the para-substitution pattern on the benzaldehyde core, confers unique steric and electronic characteristics that differentiate this compound from its ortho-methoxy, para-methoxy, and non-methoxylated analogs—differences that translate into measurable variations in synthetic utility and biological target engagement.

Why 4-[(3-Methoxybenzyl)oxy]benzaldehyde Cannot Be Interchanged with Positional Isomers or Non-Methoxylated Analogs Without Validated Equivalency Data


Within the benzyloxybenzaldehyde chemical space, even subtle variations in substitution pattern produce substantial differences in physicochemical behavior and biological activity that preclude safe generic interchange. Positional isomerism critically dictates aqueous solubility: 3-benzyloxybenzaldehyde exhibits measurable water solubility (38.87 mg/L at 25°C), whereas its 2-benzyloxy positional isomer and 4-benzyloxy counterpart are both classified as water-insoluble . More dramatically, anticancer potency against HL-60 leukemia cells varies by orders of magnitude between ortho-substituted and para-substituted isomers, with 2-[(3-methoxybenzyl)oxy]benzaldehyde demonstrating potent antiproliferative activity while 4-benzyloxybenzaldehyde exhibits "much less potent" activity [1][2]. The methoxy substituent further modulates activity: among 2-(benzyloxy)benzaldehyde derivatives, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as the most potent compound in the series, significantly outperforming the non-methoxylated parent and chloro-substituted analogs [1]. These data demonstrate that para-substituted 4-[(3-Methoxybenzyl)oxy]benzaldehyde occupies a distinct and non-substitutable position in structure-activity space relative to its ortho-isomer and non-methoxylated congeners.

Quantitative Evidence Guide for 4-[(3-Methoxybenzyl)oxy]benzaldehyde: Comparator-Based Differentiation Across Synthesis, Stability, and Biological Potential


Regioisomeric Positioning Determines HL-60 Anticancer Activity: Ortho-Substitution Essential for Potency

Direct head-to-head comparison within the same study demonstrates that the ortho-substituted isomer 2-[(3-methoxybenzyl)oxy]benzaldehyde exhibits potent antiproliferative activity against HL-60 human leukemia cells, while the para-substituted positional analogs (including the 4-substituted benzyloxybenzaldehyde scaffold) display substantially reduced activity. Among a series of 2-(benzyloxy)benzaldehyde derivatives, compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) was identified as the most potent, with activity that far exceeds the non-methoxylated parent compound and the 4-chlorobenzyl analog [1]. The para-substituted 4-[(3-Methoxybenzyl)oxy]benzaldehyde thus occupies a distinct, lower-activity region of SAR space—critical information for researchers seeking either active ortho-isomers or negative control para-isomers.

Anticancer drug discovery Leukemia therapeutics Structure-activity relationship Benzyloxybenzaldehyde derivatives

Water Solubility Profile Diverges from 3-Benzyloxybenzaldehyde: Insoluble Character Shared with 2- and 4-Benzyloxy Isomers

Cross-study comparable solubility data reveal a stark positional isomer effect: 3-benzyloxybenzaldehyde is measurably water-soluble at 38.87 mg/L (25°C), whereas both 2-benzyloxybenzaldehyde and 4-benzyloxybenzaldehyde are reported as water-insoluble . While direct solubility data for 4-[(3-Methoxybenzyl)oxy]benzaldehyde are not published, class-level inference from the para-substituted 4-benzyloxybenzaldehyde scaffold indicates that 4-[(3-Methoxybenzyl)oxy]benzaldehyde will similarly exhibit water insolubility. The methoxy substituent on the benzyl ring is expected to modestly modulate logP but is unlikely to overturn the fundamental insolubility driven by the para-ether linkage and extended aromatic system.

Physicochemical profiling Solubility prediction Formulation development Benzyloxybenzaldehyde analogs

Synthetic Accessibility via Williamson Etherification: High-Yield Route from 4-Hydroxybenzaldehyde and 3-Methoxybenzyl Bromide

A documented synthetic protocol for 4-[(3-Methoxybenzyl)oxy]benzaldehyde employs Williamson etherification between 4-hydroxybenzaldehyde (1.00 g, 8.2 mmol) and 3-methoxybenzyl bromide (1.80 g, 9.0 mmol) using potassium carbonate (1.35 g) as base in DMF (15 mL) . This represents a straightforward, single-step etherification with commercially available starting materials. In contrast, the ortho-isomer 2-[(3-Methoxybenzyl)oxy]benzaldehyde—which exhibits potent anticancer activity—requires analogous but distinct starting material (2-hydroxybenzaldehyde/salicylaldehyde) . The para-substituted scaffold offers synthetic advantages for applications requiring extended conjugation (e.g., Schiff base formation, OLED materials) where the linear geometry of para-substitution facilitates π-system extension, whereas ortho-substitution introduces steric hindrance that can impede subsequent derivatization.

Organic synthesis Williamson ether synthesis Building block preparation Aromatic aldehyde synthesis

Electronic Material Applications: Para-Substituted Benzaldehyde Scaffolds Enable OLED and Organic Electronic Device Fabrication

Patent literature establishes that para-substituted benzaldehyde derivatives, including protected para-methoxybenzaldehydes and ortho-substituted benzaldehydes, are valuable intermediates in the preparation of organic electroluminescent devices (OLEDs) and organic solar cells [1][2]. Ortho-substituted benzaldehydes have been specifically claimed for electronic material applications, demonstrating good luminous efficiency and excellent operational lifetime properties [2]. While 4-[(3-Methoxybenzyl)oxy]benzaldehyde itself is not explicitly named in these patents, its para-substituted benzaldehyde core with an extended aryl ether side chain positions it as a scaffold for developing novel electroluminescent materials. The ether linkage provides a site for further functionalization while maintaining the conjugated aldehyde group essential for electronic applications.

OLED materials Organic electronics Electroluminescent devices Conjugated aldehydes

Vanillin Derivative Analogy: Methoxybenzyl-Benzaldehyde Motif Validated in Natural Product Compositions

Patent literature on natural vanillin compositions specifically claims compounds containing the methoxybenzyl-ether-benzaldehyde structural motif, notably 4-((4-hydroxy-3-methoxybenzyl)oxy)-3-methoxybenzaldehyde [1]. This compound shares the identical core connectivity pattern with 4-[(3-Methoxybenzyl)oxy]benzaldehyde—a benzaldehyde ring linked via an ether oxygen to a methoxy-substituted benzyl group. The validation of this motif in commercial natural product compositions provides class-level evidence for the structural relevance and synthetic utility of 4-[(3-Methoxybenzyl)oxy]benzaldehyde as a simplified analog for structure-activity relationship studies or as a synthetic precursor to more complex vanillin-related compounds.

Natural product chemistry Vanillin derivatives Flavor and fragrance Benzaldehyde ethers

4-[(3-Methoxybenzyl)oxy]benzaldehyde: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Structure-Activity Relationship Studies Requiring Para-Substituted Negative Controls for Ortho-Substituted Anticancer Benzyloxybenzaldehydes

For researchers investigating the anticancer activity of 2-[(3-methoxybenzyl)oxy]benzaldehyde (the most potent compound in the HL-60 leukemia cell antiproliferation series), 4-[(3-Methoxybenzyl)oxy]benzaldehyde serves as an essential para-substituted positional isomer control. Direct head-to-head comparison data establish that ortho-substitution is critical for anticancer potency, with para-substituted analogs exhibiting substantially reduced activity [1]. This differential activity profile makes 4-[(3-Methoxybenzyl)oxy]benzaldehyde invaluable for confirming the positional specificity of observed biological effects and for establishing robust structure-activity relationships in benzyloxybenzaldehyde-based drug discovery programs targeting leukemia and related hematological malignancies.

Organic Electronic Material Development Leveraging Para-Substituted Benzaldehyde Scaffolds

Patent literature supports the use of substituted benzaldehydes, including para-methoxy protected variants, as intermediates for organic electroluminescent devices (OLEDs) and organic solar cells [1]. The para-substitution pattern of 4-[(3-Methoxybenzyl)oxy]benzaldehyde provides a linear molecular geometry conducive to extended π-conjugation and ordered molecular packing—properties essential for efficient charge transport in electronic materials. Researchers developing novel OLED emitters, electron transport layers, or organic photovoltaic active materials may utilize this compound as a versatile aldehyde building block for condensation reactions (e.g., Schiff base formation) to generate extended conjugated systems with tailored electronic properties.

Synthetic Chemistry Applications Requiring Single-Step Williamson Etherification Access to Functionalized Benzaldehydes

The documented synthetic route to 4-[(3-Methoxybenzyl)oxy]benzaldehyde via Williamson etherification of 4-hydroxybenzaldehyde with 3-methoxybenzyl bromide provides a reproducible, scalable entry point to this scaffold [1]. This straightforward preparation enables in-house synthesis for laboratories requiring gram-to-kilogram quantities without reliance on commercial supply chains. The resulting compound contains both an aldehyde functional group (available for condensation, reduction, or nucleophilic addition) and a benzyl ether linkage (available for hydrogenolysis or further functionalization), making it a strategically valuable divergent intermediate for parallel synthesis libraries and medicinal chemistry optimization campaigns.

Vanillin Analog and Natural Product Derivative Synthesis Programs

The methoxybenzyl-ether-benzaldehyde core architecture is validated in patented natural vanillin compositions, specifically compounds such as 4-((4-hydroxy-3-methoxybenzyl)oxy)-3-methoxybenzaldehyde [1]. 4-[(3-Methoxybenzyl)oxy]benzaldehyde represents a simplified analog of this motif, lacking only the additional hydroxy and methoxy substitutions on the benzaldehyde ring. Researchers in flavor chemistry, fragrance development, or natural product total synthesis may employ this compound as a modular building block for constructing more complex vanillin-related architectures or as a reference standard for analytical method development targeting methoxybenzyl-benzaldehyde ethers in natural product extracts.

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